1-Benzoylpropyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
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Overview
Description
1-Benzoylpropyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.
Preparation Methods
The synthesis of 1-Benzoylpropyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzoylpropyl Group: This step involves the acylation of the quinoline core with benzoyl chloride in the presence of a base such as pyridine.
Addition of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using methylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Benzoylpropyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, with reagents such as halogens or nitro groups, leading to the formation of halogenated or nitro-substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s quinoline core may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It can be used in the production of dyes, pigments, and other materials that require stable, biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Benzoylpropyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes by binding to their active sites. The benzoylpropyl and methylphenyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
1-Benzoylpropyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents, leading to distinct biological activity.
Quinoline N-oxides: These compounds have an oxidized quinoline ring and exhibit different reactivity and biological properties.
1-Benzoylpropyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate: This compound has a similar benzoylpropyl group but a different core structure, leading to different applications and properties.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activity and chemical reactivity.
Properties
CAS No. |
355429-35-5 |
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Molecular Formula |
C28H25NO3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H25NO3/c1-4-25(27(30)21-10-6-5-7-11-21)32-28(31)23-17-24(20-15-13-18(2)14-16-20)29-26-19(3)9-8-12-22(23)26/h5-17,25H,4H2,1-3H3 |
InChI Key |
GJQQGEUJOZBGAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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